molecular formula C8H7FN2O3 B290221 2-{2-Fluoro-5-nitrophenyl}acetamide

2-{2-Fluoro-5-nitrophenyl}acetamide

Cat. No.: B290221
M. Wt: 198.15 g/mol
InChI Key: VXTVSBFUDDMJKS-UHFFFAOYSA-N
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Description

2-{2-Fluoro-5-nitrophenyl}acetamide (CAS 454-07-9), also known as N-(2-fluoro-5-nitrophenyl)acetamide, is an acetamide derivative featuring a fluoro substituent at the 2-position and a nitro group at the 5-position on the phenyl ring. This compound is structurally characterized by its electron-withdrawing groups (fluoro and nitro), which influence its electronic properties, solubility, and reactivity. It is primarily utilized in synthetic organic chemistry and pharmaceutical research, though specific applications remain under investigation .

Properties

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

2-(2-fluoro-5-nitrophenyl)acetamide

InChI

InChI=1S/C8H7FN2O3/c9-7-2-1-6(11(13)14)3-5(7)4-8(10)12/h1-3H,4H2,(H2,10,12)

InChI Key

VXTVSBFUDDMJKS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Positional Isomerism: N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide

The nitro group at the 5-position remains consistent, but the altered substituent positions may affect biological activity and molecular interactions .

Functional Group Replacement: 2-Cyano-N-(2-methyl-5-nitrophenyl)acetamide

Here, the fluoro group is replaced with a methyl group (CAS 219618-09-4). The methyl substituent is electron-donating, reducing the ring’s electron-deficient nature compared to the fluoro analog. This compound is used as a pharmaceutical intermediate, suggesting that methyl substitution may favor metabolic stability over the fluoro derivative’s reactivity .

Hydroxyl Substitution: N-(2-Hydroxy-5-nitrophenyl)acetamide

Replacing the fluoro group with a hydroxyl group (CAS 97-60-9) introduces hydrogen-bonding capability, significantly altering solubility and crystalline packing. The hydroxyl group may enhance bioavailability but could also increase susceptibility to oxidation compared to the fluoro analog .

Structural Modifications on the Acetamide Backbone

Cyano and Hydrazono Additions: (E)-2-Cyano-N-(2-fluoro-5-nitrophenyl)-2-(2-phenylhydrazono)acetamide (22d)

This derivative (melting point 235°C) features a cyano group and phenylhydrazono moiety, extending conjugation and increasing molecular rigidity. IR spectra show NH and CN stretches at 3320 cm⁻¹ and 2200 cm⁻¹, respectively, distinct from the target compound’s simpler acetamide structure. The additional functional groups may enhance photostability but reduce solubility .

Trifluoro Derivatives: 2,2,2-Trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]acetamide

The trifluoroacetamide group (CAS 71173-74-5) introduces strong electron-withdrawing effects, increasing acidity and resistance to nucleophilic attack.

Physicochemical and Spectral Comparisons

Compound Name Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Applications
N-(2-fluoro-5-nitrophenyl)acetamide 2-F, 5-NO₂ Not reported NH stretch ~3300 cm⁻¹; aromatic C-F ~1250 cm⁻¹ Synthetic intermediate
(E)-2-Cyano-N-(2-fluoro-5-nitrophenyl)-2-(2-phenylhydrazono)acetamide 2-F, 5-NO₂, cyano, hydrazono 235 NH (3320 cm⁻¹), CN (2200 cm⁻¹) Photostability studies
2-Cyano-N-(2-methyl-5-nitrophenyl)acetamide 2-CH₃, 5-NO₂, cyano Not reported CN (2220 cm⁻¹), CH₃ (δ 2.3 ppm, ¹H NMR) Pharmaceutical intermediate
N-(2-Hydroxy-5-nitrophenyl)acetamide 2-OH, 5-NO₂ Not reported OH stretch ~3400 cm⁻¹ Bioavailability research

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